molecular formula C11H13BrOS B14046295 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one

1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14046295
M. Wt: 273.19 g/mol
InChI Key: WFGFRCBQALVISV-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13BrOS. It is characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the methylthio group. One common synthetic route is as follows:

    Bromination: The precursor compound, 1-(4-methylthio)phenyl)propan-1-one, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the phenyl ring.

    Methylthio Group Introduction: The brominated intermediate is then treated with a methylthiolating agent, such as methylthiolate (CH3SNa), under basic conditions. This step introduces the methylthio group at the desired position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted derivatives such as azides or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel compounds with improved pharmacological profiles.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl and methylthio groups can participate in covalent bonding or non-covalent interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: Similar structure with the bromomethyl and methylthio groups at different positions on the phenyl ring.

    1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one: Another positional isomer with the bromomethyl and methylthio groups at different positions.

    1-(4-(Methylthio)phenyl)propan-1-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.

Uniqueness

1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and methylthio groups, which imparts distinct reactivity and properties. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13BrOS/c1-3-10(13)9-5-4-8(7-12)6-11(9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

WFGFRCBQALVISV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CBr)SC

Origin of Product

United States

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